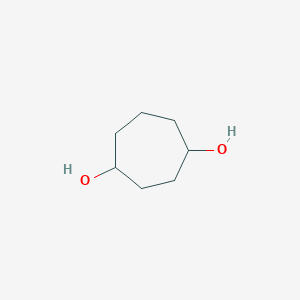
Cycloheptane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptane-1,4-diol is a cyclic diol with the molecular formula C7H14O2 It consists of a seven-membered cycloalkane ring with two hydroxyl groups attached at the first and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cycloheptane-1,4-dione. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cycloheptane-1,4-dione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cycloheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides.
Major Products:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Cycloheptane.
Substitution: Cycloheptane-1,4-dichloride.
Aplicaciones Científicas De Investigación
Cycloheptane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: this compound derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a precursor for the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of cycloheptane-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules.
Comparación Con Compuestos Similares
Cyclohexane-1,4-diol: A six-membered ring analog with similar chemical properties but different reactivity due to ring size.
Cyclooctane-1,4-diol: An eight-membered ring analog with distinct steric and electronic effects.
Uniqueness: Cycloheptane-1,4-diol is unique due to its seven-membered ring structure, which imparts specific conformational and steric properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Propiedades
Número CAS |
100948-92-3 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
cycloheptane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |
Clave InChI |
ZXJWWZPUERUHLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


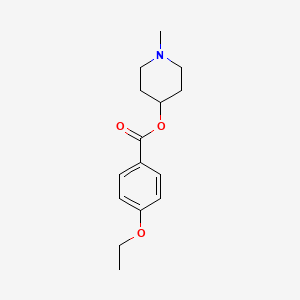



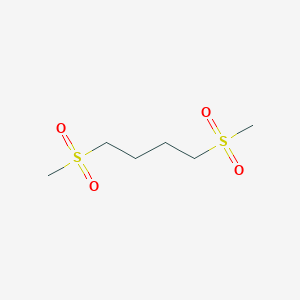


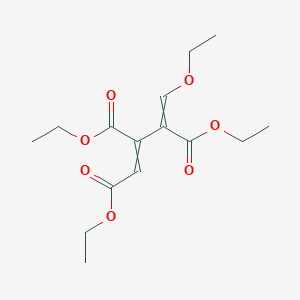
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
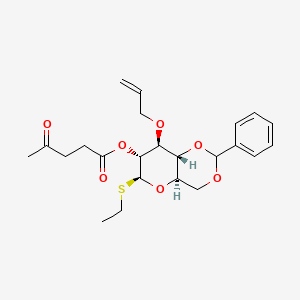
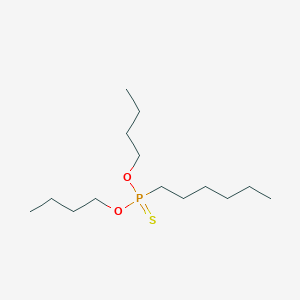
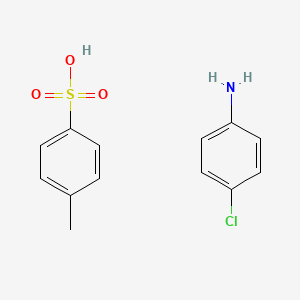
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
